2-(1H-pyrazol-4-yl)piperazine hydrochloride

Description

Molecular Structure Analysis and Conformational Studies

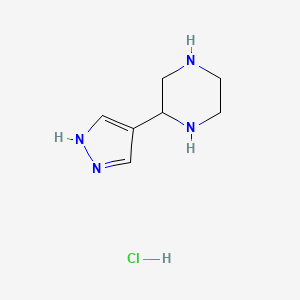

The molecular architecture of this compound is characterized by the fusion of two prominent heterocyclic systems through a direct carbon-carbon bond connection. The base molecule, before salt formation, possesses the molecular formula C₇H₁₂N₄, with the SMILES notation C1CNC(CN1)C2=CNN=C2, indicating the precise connectivity pattern between the piperazine and pyrazole rings. The structural framework demonstrates the pyrazole ring attached at the 4-position to the 2-position of the piperazine ring, creating a specific geometric arrangement that influences the compound's overall three-dimensional structure.

Conformational analysis of the piperazine ring system reveals the characteristic chair conformation typically adopted by six-membered saturated heterocycles. Studies of related piperazine derivatives demonstrate that the piperazine ring preferentially adopts a chair conformation with exocyclic nitrogen-carbon bonds positioned in equatorial orientations. This conformational preference is attributed to the minimization of steric interactions and the optimization of orbital overlap in the ring system. The chair conformation of the piperazine ring in this compound allows for optimal spatial arrangement of the pyrazole substituent, reducing potential steric clashes and maintaining molecular stability.

The pyrazole ring contributes additional structural complexity through its planar five-membered aromatic system containing two nitrogen atoms. The positioning of the pyrazole ring relative to the piperazine chair conformation creates specific dihedral angles that influence the overall molecular geometry. Research on similar pyrazole-piperazine conjugates indicates that the dihedral angles between the pyrazole and piperazine ring planes typically range from 50° to 60°, allowing for optimal orbital interactions while minimizing steric hindrance. The presence of the NH group in the pyrazole ring provides additional sites for hydrogen bonding interactions, particularly important in the hydrochloride salt form.

Conformational dynamics studies using temperature-dependent nuclear magnetic resonance spectroscopy reveal that acyl-functionalized piperazines exhibit restricted rotation around amide bonds, with activation energy barriers ranging from 56 to 80 kilojoules per mole. While this compound does not contain amide functionality, the principles of conformational restriction apply to the carbon-carbon bond connecting the pyrazole and piperazine rings. The energy barrier for rotation around this bond influences the compound's conformational preferences and contributes to its structural stability.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon-13 spectra. The characteristic proton nuclear magnetic resonance signals for piperazine-containing compounds typically appear as complex multiplets in the 2.5-4.0 parts per million region, corresponding to the methylene protons of the piperazine ring. The specific chemical shifts and coupling patterns provide valuable information about the electronic environment and conformational preferences of the piperazine ring system.

The pyrazole ring protons in similar compounds exhibit characteristic chemical shifts in the aromatic region, typically appearing around 7.5-8.0 parts per million for the carbon-hydrogen bonds adjacent to nitrogen atoms. The NH proton of the pyrazole ring appears as an exchangeable signal, often observed in the 8.0-12.0 parts per million range, depending on the hydrogen bonding environment and salt formation. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons of the pyrazole ring and the aliphatic carbons of the piperazine ring, with chemical shifts characteristic of their respective electronic environments.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The predicted collision cross section data for the protonated molecular ion [M+H]+ shows a value of 134.7 Ų with a mass-to-charge ratio of 153.11348. Additional adduct ions include the sodium adduct [M+Na]+ at 175.09542 mass-to-charge ratio with a collision cross section of 140.0 Ų, and the ammonium adduct [M+NH₄]+ at 170.14002 mass-to-charge ratio with a collision cross section of 149.4 Ų. These collision cross section values provide insight into the three-dimensional structure and gas-phase conformational preferences of the compound.

| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 153.11348 | 134.7 |

| [M+Na]+ | 175.09542 | 140.0 |

| [M+NH₄]+ | 170.14002 | 149.4 |

| [M+K]+ | 191.06936 | 135.5 |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The nitrogen-hydrogen stretching vibrations of the pyrazole ring typically appear in the 3100-3500 wavenumber region, while the carbon-hydrogen stretching vibrations of both aromatic and aliphatic systems appear in the 2800-3100 wavenumber range. The carbon-nitrogen stretching vibrations and ring breathing modes provide additional fingerprint information for structural confirmation. Studies of related pyrazole-containing compounds demonstrate characteristic infrared absorption patterns that aid in structural identification and purity assessment.

X-ray Crystallography and Solid-State Arrangement

X-ray crystallographic analysis of this compound and related compounds provides detailed three-dimensional structural information and insights into solid-state packing arrangements. Crystal structure studies of similar piperazine derivatives reveal that these compounds typically crystallize in common space groups with specific molecular orientations that optimize intermolecular interactions. The crystal packing is often dominated by hydrogen bonding networks involving the nitrogen atoms of both the pyrazole and piperazine rings, as well as the chloride anion in the hydrochloride salt form.

The solid-state arrangement of piperazine-containing compounds demonstrates the importance of hydrogen bonding in determining crystal packing motifs. Research on related structures shows that molecules adopt cone-like shapes that allow for efficient nesting arrangements in the crystal lattice. The nitrogen atoms serve as both hydrogen bond donors and acceptors, creating three-dimensional hydrogen bonding networks that stabilize the crystal structure. The chloride anion in the hydrochloride salt form participates in additional hydrogen bonding interactions, further enhancing the structural stability of the solid-state arrangement.

Crystallographic analysis of structurally related compounds reveals that piperazine rings consistently adopt chair conformations in the solid state, with minimal deviation from ideal tetrahedral geometry around the nitrogen atoms. The dihedral angles between aromatic substituents and the piperazine ring plane are typically optimized to minimize steric interactions while maintaining favorable intermolecular contacts. The pyrazole ring maintains its planar aromatic character in the crystal structure, with bond lengths and angles consistent with delocalized π-electron systems.

Intermolecular interactions in the crystal lattice include weak carbon-hydrogen to oxygen contacts and π-π stacking interactions between aromatic rings of adjacent molecules. These secondary interactions complement the primary hydrogen bonding network and contribute to the overall stability of the crystal structure. The presence of multiple nitrogen atoms provides numerous sites for potential hydrogen bonding, resulting in complex three-dimensional networks that influence the physical properties of the crystalline material.

Thermal analysis and crystal stability studies indicate that the hydrochloride salt form enhances the thermal stability and crystallinity compared to the free base compound. The ionic interactions between the protonated nitrogen atom and the chloride anion contribute to higher melting points and improved handling characteristics. The crystal morphology and growth patterns are influenced by the hydrogen bonding capabilities and the overall molecular shape, affecting the material properties relevant to pharmaceutical and research applications.

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-2-9-7(5-8-1)6-3-10-11-4-6;/h3-4,7-9H,1-2,5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLYBXJVAJQKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CNN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)piperazine hydrochloride typically involves the reaction of pyrazole derivatives with piperazine under controlled conditions. One common method includes the cyclization of appropriate hydrazones with piperazine in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pyrazole or piperazine ring is modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various substituted pyrazole and piperazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(1H-pyrazol-4-yl)piperazine hydrochloride has been extensively studied for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial effects. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 12 µg/mL |

| Klebsiella pneumoniae | 15 µg/mL |

These findings suggest that the compound can be a promising candidate for developing new antimicrobial agents against resistant strains of bacteria .

Anticancer Properties

The anticancer potential of this compound has also been documented. It has been shown to inhibit the proliferation of several cancer cell lines, demonstrating cytotoxic effects. The mechanisms underlying these effects may involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation .

Therapeutic Applications

The therapeutic applications of this compound extend into various fields:

- Pharmaceutical Development : It serves as a lead compound in drug discovery programs targeting infectious diseases and cancer.

- Neuroscience Research : Investigated for potential neuroprotective effects and interactions with neurotransmitter systems .

- Anti-inflammatory Agents : Explored for its ability to modulate inflammatory pathways, providing a basis for treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against multi-drug resistant bacterial strains, demonstrating significant inhibitory activity compared to standard antibiotics .

- Cancer Treatment Trials : Clinical trials have assessed its use in combination therapies for various cancers, showing improved patient outcomes when used alongside traditional chemotherapeutics .

- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The piperazine moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1H-pyrazol-4-yl)piperazine hydrochloride with structurally and functionally related piperazine-pyrazole derivatives, focusing on substituents, pharmacological activities, and synthesis methods:

Key Structural and Functional Insights

Substituent Effects: Aryl Groups: Compounds like 1-(2,3-dichlorophenyl)piperazine hydrochloride () exhibit enhanced receptor selectivity due to halogenated aryl groups, which increase lipophilicity and steric bulk . Spacer Groups: Alkyl or phenoxyalkyl linkers (e.g., HBK series in ) modulate flexibility and solubility, impacting pharmacokinetics .

Pharmacological Trends :

- Antimicrobial Activity : Piperazine derivatives with alkyl or aryl substituents (e.g., 1-(4-chlorophenyl)-1-propyl piperazine ) show moderate-to-high activity against Gram-positive bacteria .

- CNS Activity : Arylpiperazines with methoxyphenyl groups (e.g., HBK compounds) are associated with α1-adrenergic receptor binding, suggesting sedative or antihypertensive applications .

Synthesis Methods: Coupling Reactions: Many analogs, such as 4-(1H-pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one, are synthesized via nucleophilic substitution or coupling of pre-functionalized piperazines and pyrazoles . Cyclization Strategies: Pyrazole-piperazine hybrids often employ hydrazine cyclization or Mitsunobu reactions, as seen in .

Biological Activity

2-(1H-pyrazol-4-yl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 189.65 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzymatic Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : It interacts with specific receptors, potentially modulating cellular signaling pathways that are crucial for maintaining physiological balance.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

-

Antimicrobial Activity :

- Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .

- A study demonstrated that certain pyrazole derivatives showed inhibition zones comparable to standard antibiotics like ampicillin, suggesting their potential as antimicrobial agents .

-

Anticancer Potential :

- Investigations into the anticancer properties of pyrazole derivatives have revealed promising results, with some compounds exhibiting cytotoxic effects on cancer cell lines .

- The mechanisms involve induction of apoptosis and cell cycle arrest in cancer cells, which are critical pathways for cancer treatment.

- Neurological Effects :

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of synthesized pyrazole derivatives against both Gram-positive and Gram-negative bacterial strains. The results indicated that specific derivatives exhibited zones of inhibition ranging from 10 mm to 22 mm, demonstrating their effectiveness compared to traditional antibiotics .

| Compound | Zone of Inhibition (mm) | Comparison Drug |

|---|---|---|

| 16a | 17 | Ampicillin (21) |

| 16b | 20 | Ampicillin (24) |

| 16c | 22 | Ampicillin (22) |

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of pyrazole derivatives were tested against various cancer cell lines. The results showed that these compounds induced significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic use .

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-pyrazol-4-yl)piperazine hydrochloride, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization reactions using hydrazine derivatives. For example, pyrazole precursors can be generated by refluxing substituted hydrazines (e.g., phenylhydrazine hydrochloride) with ketones or aldehydes in ethanol . Subsequent coupling with piperazine derivatives under basic conditions (e.g., in THF or DCM) introduces the piperazine moiety. Purification often employs reverse-phase chromatography or recrystallization . Key intermediates include pyrazole-hydrazine adducts and halogenated piperazine precursors.

Q. What spectroscopic and analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., in DMSO-) confirm proton environments and carbon frameworks, particularly distinguishing pyrazole and piperazine resonances .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates molecular formulae (e.g., CHNCl) with accuracy <5 ppm .

- LC/MS : Monitors reaction progress and purity, using gradients like acetonitrile/water with trifluoroacetic acid (TFA) .

Q. What are the known biological targets of piperazine-pyrazole hybrids, and how are these activities assessed?

- Methodological Answer : Piperazine-pyrazole derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors) or enzymes like phosphoglycerate dehydrogenase (PHGDH) . In vitro assays include:

- Enzyme Inhibition : IC determination via spectrophotometric or fluorometric methods.

- Receptor Binding : Radioligand displacement assays using H-labeled compounds .

- Cell Viability : MTT or ATP-based assays for anticancer activity screening .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency between pyrazole and piperazine moieties?

- Methodological Answer :

- Catalysts : Copper(I) iodide or palladium complexes enhance cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility, while sonication aids in homogenizing slurries .

- Temperature Control : Stepwise heating (e.g., 40°C → 70°C) minimizes side reactions .

- Yield Tracking : TLC (hexane/ethyl acetate) and LC/MS monitor intermediate formation .

Q. What strategies resolve discrepancies between computational binding predictions and experimental affinity data for this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the ligand-receptor complex over microsecond timescales .

- Docking Validation : Compare multiple docking software (e.g., AutoDock Vina vs. Glide) to identify consensus binding poses .

- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct binding constants .

Q. How do substituent variations on the pyrazole ring influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Introduce trifluoromethyl (-CF) groups to enhance membrane permeability (logP optimization) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Solubility : Co-solvents (e.g., DMSO/PEG) or salt forms (e.g., dihydrochloride) improve aqueous solubility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.